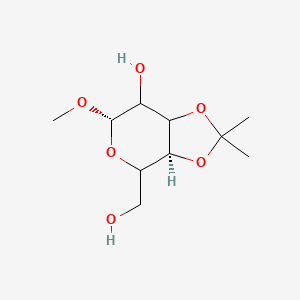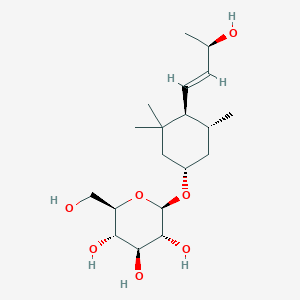![molecular formula C6H10N2O B13813906 (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine is an organic compound characterized by its unique bicyclic structure. This compound contains a nitrogen atom within a bicyclic framework, making it a versatile intermediate in organic synthesis. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions usually involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods: Industrial production methods for this compound often rely on scalable catalytic processes. The use of hydrogenation reactions with catalysts such as platinum or nickel is common . These methods ensure the efficient conversion of starting materials to the desired product while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Scientific Research Applications
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is utilized in the synthesis of pharmaceuticals with potential therapeutic effects. Additionally, in the industry, it is employed in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form coordination complexes with metal ions, facilitating catalytic reactions. Additionally, the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds:
- 1-azabicyclo[2.2.1]heptane
- 2-azabicyclo[2.2.1]heptan-3-one
- 8-azabicyclo[3.2.1]octane
Uniqueness: Compared to similar compounds, (NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine stands out due to its unique reactivity and stability. The presence of the hydroxylamine functional group enhances its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H10N2O/c9-7-6-4-8-2-1-5(6)3-8/h5,9H,1-4H2/b7-6- |
InChI Key |
LUMMCSFJJIYEBU-SREVYHEPSA-N |
Isomeric SMILES |
C1CN2CC1/C(=N\O)/C2 |
Canonical SMILES |
C1CN2CC1C(=NO)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


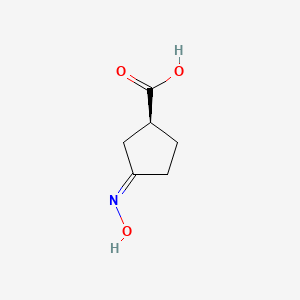
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
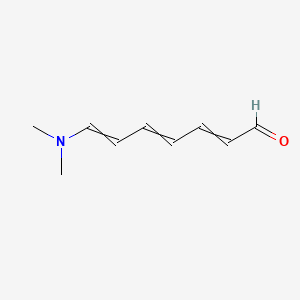
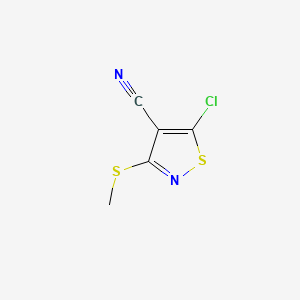
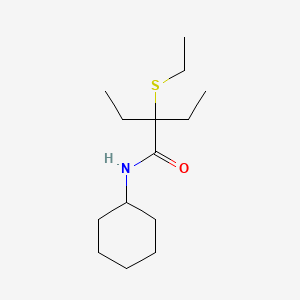
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


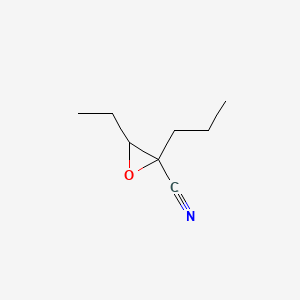
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
